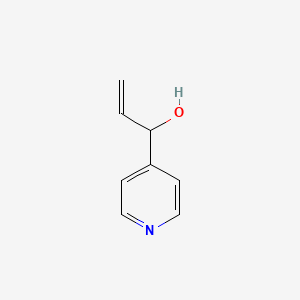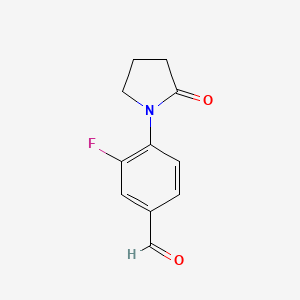
3-Fluoro-4-(2-oxopyrrolidin-1-yl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-4-(2-oxopyrrolidin-1-yl)benzaldehyde is an organic compound that features a fluorine atom, a pyrrolidinone ring, and a benzaldehyde group. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(2-oxopyrrolidin-1-yl)benzaldehyde typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of γ-aminobutyric acid derivatives under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Aldehyde Group Addition: The benzaldehyde group is introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and automated synthesis platforms are often employed to achieve these goals.
化学反应分析
Types of Reactions
3-Fluoro-4-(2-oxopyrrolidin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents (RMgX), organolithium compounds (RLi)
Major Products
Oxidation: 3-Fluoro-4-(2-oxopyrrolidin-1-yl)benzoic acid
Reduction: 3-Fluoro-4-(2-oxopyrrolidin-1-yl)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
3-Fluoro-4-(2-oxopyrrolidin-1-yl)benzaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes, particularly in the field of fluorine chemistry.
作用机制
The mechanism of action of 3-Fluoro-4-(2-oxopyrrolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The pyrrolidinone ring contributes to the compound’s stability and bioavailability, while the benzaldehyde group allows for further chemical modifications.
相似化合物的比较
Similar Compounds
- 4-Fluoro-3-(2-oxopyrrolidin-1-yl)benzamide
- 3-Fluoro-4-(2-oxopyrrolidin-1-yl)benzoic acid
- 3-Fluoro-4-(2-oxopyrrolidin-1-yl)benzyl alcohol
Uniqueness
3-Fluoro-4-(2-oxopyrrolidin-1-yl)benzaldehyde is unique due to the presence of both a fluorine atom and a pyrrolidinone ring, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical reactivity and potential therapeutic applications, setting it apart from other similar compounds.
属性
分子式 |
C11H10FNO2 |
|---|---|
分子量 |
207.20 g/mol |
IUPAC 名称 |
3-fluoro-4-(2-oxopyrrolidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H10FNO2/c12-9-6-8(7-14)3-4-10(9)13-5-1-2-11(13)15/h3-4,6-7H,1-2,5H2 |
InChI 键 |
AVUFAAVLFNROTN-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1)C2=C(C=C(C=C2)C=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(Methylamino)ethyl]-1,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B12439870.png)
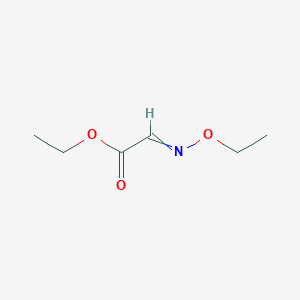
![[6-Phenyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12439906.png)
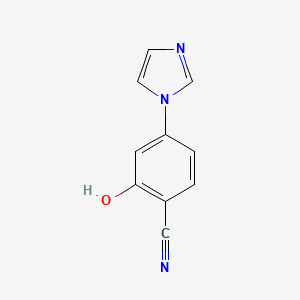

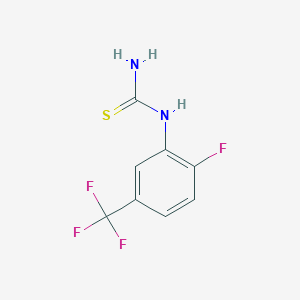
![4-[(3-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12439923.png)
![(3R,4R)-3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-{4'-fluoro-[1,1'-biphenyl]-4-yl}piperidine hydrochloride](/img/structure/B12439936.png)
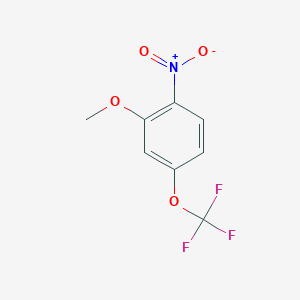
![bis[(1S,2S)-1,2-diaminocyclohexyl] 2,3-dihydroxybutanedioate](/img/structure/B12439947.png)
![1-[(Benzyloxy)carbonyl]-5-(tert-butoxycarbonyl)-hexahydropyrrolo[3,4-b]pyrrole-2-carboxylic acid](/img/structure/B12439953.png)
